Bexarotene-13C4

Descripción general

Descripción

Bexarotene-13C4 is a selective RXR (retinoid X receptor) agonist that is used as an antineoplastic . It is a member of a subclass of retinoids that selectively activate retinoid X receptors (RXRs) . These retinoid receptors have biologic activity distinct from that of retinoic acid receptors (RARs) .

Synthesis Analysis

A study has reported the development of ten rexinoid analogs of bexarotene and three standards from the literature . The complete chemical synthesis and initial characterization of these analogs were reported in the study .Molecular Structure Analysis

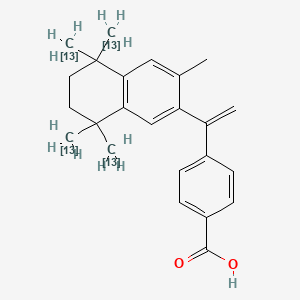

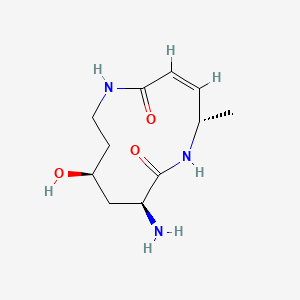

The molecular formula of this compound is C20(13C)4H28O2 . The molecular weight is 352.45 .Chemical Reactions Analysis

A novel liquid chromatographic approach has been developed and approved for the quantitative determination of bexarotene (BXT), its potential impurities in drug substances, and drug products . The chromatographic separation was developed with a mobile phase containing an isocratic mixture of acetonitrile:DI water:glacial acetic acid .Aplicaciones Científicas De Investigación

Tratamiento de los linfomas cutáneos de células T (LCTT)

Bexarotene: es conocido principalmente por su eficacia en el tratamiento de LCTT. Actúa como un agonista del receptor X de retinoides (RXR), lo que induce la apoptosis e inhibe la proliferación en los cánceres humanos . Sin embargo, el desarrollo de análogos como Bexarotene-13C4 tiene como objetivo reducir los efectos secundarios como la toxicidad cutánea y la hiperlipidemia mediante la mejora de la activación del RXR y la expresión del gen supresor tumoral .

Potencial en el cáncer de pulmón de células no pequeñas (CPCNP)

La investigación ha explorado el uso de Bexarotene en el tratamiento de CPCNP. Se ha estudiado en combinación con agentes quimioterapéuticos como cisplatino y vinorelbina, mostrando promesa en la mejora de los resultados del tratamiento .

Terapia contra el cáncer de mama

La aplicación de Bexarotene se extiende al cáncer de mama metastásico, donde se ha comparado con otros regímenes de tratamiento. Se está evaluando su papel en terapias combinadas para mejorar su actividad anticancerígena .

Desarrollo de formulaciones y nanoformulaciones

Debido a su pobre solubilidad acuosa y su baja biodisponibilidad, existe una investigación significativa en el desarrollo de mejores formulaciones de Bexarotene. Incorporarlo en nanoformulaciones podría potencialmente superar estos inconvenientes y mejorar su eficacia como fármaco anticancerígeno .

Mejoras farmacológicas

Los hallazgos farmacológicos recientes sugieren que la actividad terapéutica de Bexarotene podría ampliarse más allá de los LCTT. Los estudios están en curso para confirmar su potencial como fármaco anticancerígeno de amplio espectro .

Modulación de los genes supresores tumorales

Los análogos de Bexarotene han mostrado eficacia en la modulación de la expresión de genes supresores tumorales críticos como ATF3 y EGR3. Esto podría conducir al desarrollo de fármacos farmacéuticos más eficaces con selectividad biológica y potencia mejoradas .

Mecanismo De Acción

Mode of Action

Bexarotene-13C4 interacts with its targets, the RXRs, by selectively binding to them and activating them . This interaction leads to changes in the expression of genes downstream of retinoid acid response elements (RAREs) . The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown, but it has been shown to have activity in all clinical stages of CTCL .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce cell differentiation and apoptosis, and prevent the development of drug resistance . It also inhibits the growth of some tumor cell lines of hematopoietic and squamous cell origin . Furthermore, bexarotene has been found to enhance autophagy in the ischemic brain, reducing lesion volume and ameliorating behavioral deficits . It also activates the PPARγ/NF-κB signaling pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

This compound has a high protein binding rate of over 99% . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life of bexarotene is approximately 7 hours . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system, with less than 1% excreted in the urine unchanged .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell differentiation, inhibition of cell proliferation, and enhancement of autophagy . It also causes a reduction in lesion volume and amelioration of behavioral deficits in the context of ischemic brain injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the plasma concentration of bexarotene can be increased by concomitant treatment with CYP3A4 inhibitors such as ketoconazole

Safety and Hazards

Bexarotene is associated with birth defects in humans and must not be administered to a pregnant woman . It causes elevations in blood lipids, and patients may present with cutaneous toxicity, hypothyroidism, and hyperlipidemia due to crossover activity with retinoic acid receptor (RAR), thyroid hormone receptor (TR), and liver X receptor (LXR) signaling . Bexarotene can cause hepatotoxicity, cholestasis, and hepatic failure . It can also cause hypothyroidism and neutropenia .

Análisis Bioquímico

Biochemical Properties

Bexarotene-13C4 interacts with retinoid X receptors (RXR)-α, -β and -γ, which are ligand-activated transcription factors and members of the steroid hormone receptor superfamily . It does not have significant RAR binding and transactivation of RAR-responsive genes, except at higher dose levels .

Cellular Effects

This compound exerts its effects in blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It has been shown to reduce viability and inhibit clonogenic proliferation in certain cell lines .

Molecular Mechanism

This compound selectively binds with and activates retinoid X receptor subtypes . Activation of RXR and its heterodimer partners lead to a multitargeted approach which suggests bexarotene may be a particularly active agent in the treatment of malignancies .

Temporal Effects in Laboratory Settings

Bexarotene has been shown to have durable improvements in visual evoked potential latency in people with relapsing-remitting multiple sclerosis . It was poorly tolerated, although some side-effects probably reflect agonism via other pathways .

Dosage Effects in Animal Models

In animal models, bexarotene has been shown to induce cellular senescence in a dose-dependent manner . It also suppresses TLR4/MyD88/TAK1/NF-κB/COX-2 signaling in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the retinoid metabolic pathway, where it interacts with retinoid X receptors . It also signals both G1 and G2/M arrest by the modulation of critical checkpoint proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully evaluated . It is known that it is a small molecule that can easily diffuse across cell membranes .

Subcellular Localization

This compound is a small molecule that can easily diffuse across cell membranes and therefore can be found throughout the cell . It specifically binds to RXRs, which are typically located in the nucleus of the cell .

Propiedades

IUPAC Name |

4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661809 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185030-01-6 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

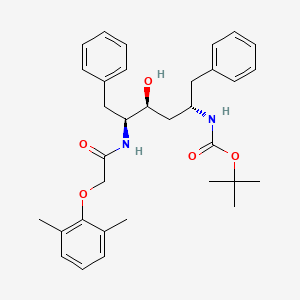

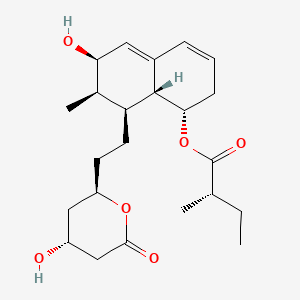

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

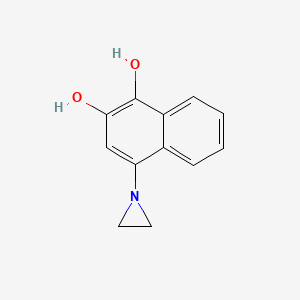

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)